N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide is a useful research compound. Its molecular formula is C23H17Cl2N3O2S2 and its molecular weight is 502.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit anti-tubercular activity . They are often designed to target specific enzymes in the Mycobacterium tuberculosis, such as DprE1 .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the target is an enzyme involved in the synthesis of the bacterial cell wall, the compound would disrupt this pathway, leading to the death of the bacteria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Benzothiazole derivatives are generally well absorbed and distributed in the body, but the specifics would depend on the exact structure of the compound .
Result of Action
The result of the compound’s action would be the inhibition of the target enzyme’s function, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. Specific details would depend on the exact chemical structure of the compound .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit inhibitory activity against various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the derivative and the target biomolecule.
Cellular Effects
Benzothiazole derivatives have been reported to have anti-tubercular activity, suggesting that they may influence cell function and cellular processes .
Molecular Mechanism
The molecular mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide is not yet fully understood. Benzothiazole derivatives have been reported to inhibit the growth of M. tuberculosis, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S2/c1-12(29)28-9-8-14-19(11-28)32-23(27-21(30)15-10-13(24)6-7-16(15)25)20(14)22-26-17-4-2-3-5-18(17)31-22/h2-7,10H,8-9,11H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPCNBPOECMATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.